molecular formula C8H10N2O B1266938 2-Cyano-2-cyclopentylideneacetamide CAS No. 875-61-6

2-Cyano-2-cyclopentylideneacetamide

Cat. No.: B1266938
CAS No.: 875-61-6
M. Wt: 150.18 g/mol
InChI Key: PRUZHIRVXUSGBV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyano-2-cyclopentylideneacetamide can be synthesized through the cyanoacetylation of amines. This involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One common method is the reaction of cyclopentanone with cyanoacetamide in the presence of a base, such as sodium ethoxide, under reflux conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-2-cyclopentylideneacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Condensation Reactions: Common reagents include aromatic amines and acetic acid, often under reflux conditions.

    Substitution Reactions: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products

Scientific Research Applications

2-Cyano-2-cyclopentylideneacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-2-cyclopentylideneacetamide involves its ability to act as a nucleophile in various chemical reactions. The cyano and carbonyl groups in the molecule make it highly reactive towards electrophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

    2-Cyanoacetamide: Similar in structure but lacks the cyclopentylidene group.

    2-Cyano-2-cyclohexylideneacetamide: Similar but with a cyclohexylidene group instead of cyclopentylidene.

Uniqueness

2-Cyano-2-cyclopentylideneacetamide is unique due to its specific structure, which imparts distinct reactivity and properties compared to its analogs. The presence of the cyclopentylidene group influences its chemical behavior, making it a valuable compound in synthetic organic chemistry .

Properties

IUPAC Name

2-cyano-2-cyclopentylideneacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-5-7(8(10)11)6-3-1-2-4-6/h1-4H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUZHIRVXUSGBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C#N)C(=O)N)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50294811
Record name 2-cyano-2-cyclopentylideneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875-61-6
Record name 875-61-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98296
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-cyano-2-cyclopentylideneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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